

(Rac)-BDA-366: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Rac)-BDA-366

Cat. No.: B15587769

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(Rac)-BDA-366 is a racemic small molecule that has been investigated for its potential as an anticancer agent. This technical guide provides an in-depth overview of its chemical structure, properties, and biological activities, with a focus on its mechanism of action and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(Rac)-BDA-366 is the racemic mixture of BDA-366. The chemical structure and key properties are summarized below.

Chemical Structure:


 (Rac)-BDA-366 Chemical Structure

Table 1: Chemical and Physical Properties of **(Rac)-BDA-366**

Property	Value	Reference
IUPAC Name	1-[[[(2R,S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione	
Molecular Formula	C ₂₄ H ₂₉ N ₃ O ₄	[1]
Molecular Weight	423.50 g/mol	[1]
CAS Number	142645-19-0	[1]
Appearance	Solid powder	[2]
Solubility	DMSO: ≥ 20 mg/mL (47.23 mM) with ultrasonic treatment. In vivo formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline for a concentration of ≥ 2 mg/mL.	[3]
Stability and Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[1]

Mechanism of Action

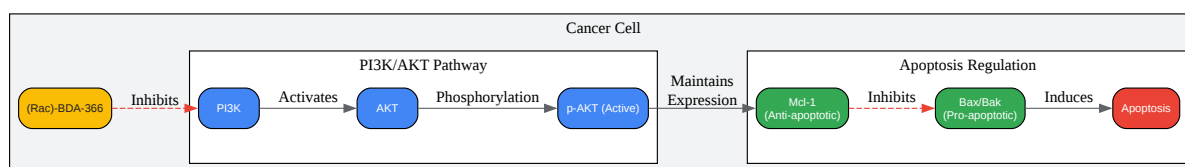
Initial studies identified BDA-366 as a potent antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its BH4 domain with a high binding affinity ($K_i = 3.3$ nM).[4] The proposed mechanism involved BDA-366 inducing a conformational change in Bcl-2, converting it from an anti-apoptotic protein into a pro-apoptotic one, thereby triggering apoptosis in cancer cells.[4][5] This was thought to occur through the exposure of the Bcl-2 BH3 domain, leading to Bax activation and subsequent cell death.[5]

However, more recent research has challenged this model. Studies have shown that BDA-366 can induce apoptosis in cancer cells independently of Bcl-2 expression.[6][7] These findings suggest that while BDA-366 does induce Bax/Bak-dependent apoptosis, its primary target may

not be Bcl-2.[8] Instead, the pro-apoptotic effects of BDA-366 are now believed to be mediated through the inhibition of the PI3K/AKT signaling pathway.[6][8] This inhibition leads to a decrease in the levels of phosphorylated AKT and subsequently reduces the expression of the anti-apoptotic protein Mcl-1, a key regulator of apoptosis.[6][8] The downregulation of Mcl-1 is a critical event that unleashes pro-apoptotic signals, culminating in cancer cell death.

Signaling Pathways

The currently understood signaling pathway for BDA-366 involves the inhibition of the PI3K/AKT pathway, which in turn affects the expression of key apoptosis-regulating proteins.



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Caption: BDA-366 inhibits the PI3K/AKT pathway, leading to apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **(Rac)-BDA-366**.

Apoptosis Assay via Annexin V Staining and Flow Cytometry

This protocol is used to quantify the extent of apoptosis induced by **(Rac)-BDA-366** in cancer cell lines.

Materials:

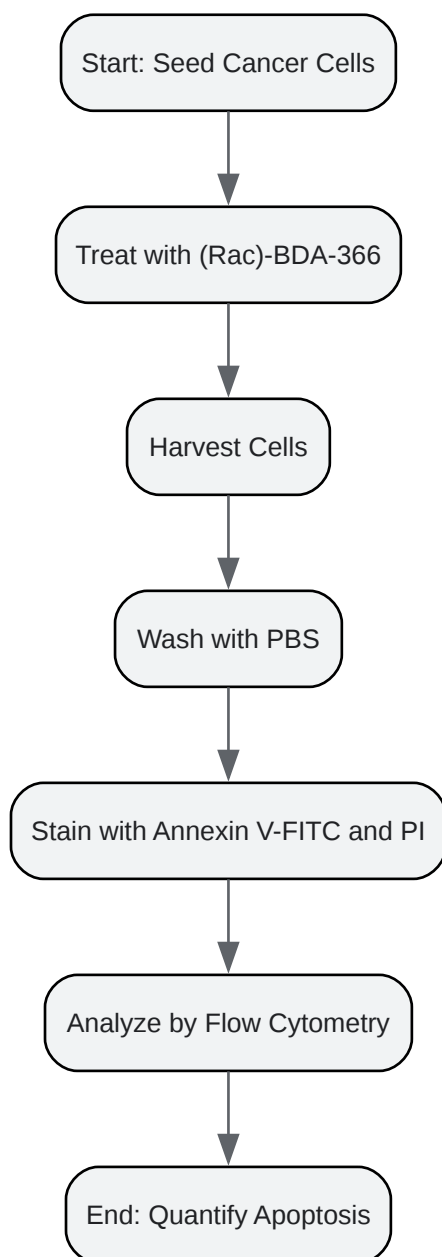
- Cancer cell lines (e.g., RPMI8226, U266)
- **(Rac)-BDA-366** stock solution (in DMSO)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cancer cells in 6-well plates at a density of 2×10^5 cells/mL and allow them to adhere overnight.
- Treatment: Treat the cells with increasing concentrations of **(Rac)-BDA-366** (e.g., 0, 0.1, 0.25, 0.5 μ M) for 48 hours. Include a vehicle control (DMSO) at the highest concentration used for the drug.
- Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at $300 \times g$ for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Staining: To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

- Data Interpretation:

- Annexin V-negative, PI-negative: Live cells
- Annexin V-positive, PI-negative: Early apoptotic cells
- Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
- Annexin V-negative, PI-positive: Necrotic cells



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Caption: Workflow for assessing apoptosis using Annexin V staining.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol is used to determine the effect of **(Rac)-BDA-366** on the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

- Cancer cell lines
- **(Rac)-BDA-366**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-Mcl-1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with **(Rac)-BDA-366** as described in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice for

30 minutes.

- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
- **Electrotransfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Studies

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of BDA-366 in animal models.

Table 2: Summary of In Vivo Efficacy of BDA-366

Cancer Model	Animal Model	Dosage and Administration	Key Findings	Reference
Human Multiple Myeloma Xenografts	NOD-scid/IL2Ry null mice	10 mg/kg, intraperitoneal (i.p.)	Substantial suppression of tumor growth without significant cytotoxic effects on normal hematopoietic cells or changes in body weight.	[9]
Human Lung Cancer	Animal models	Not specified	Suppression of lung cancer growth via induction of apoptosis.	[4]

Conclusion

(Rac)-BDA-366 is a promising small molecule with demonstrated anti-cancer activity. While initially characterized as a direct Bcl-2 antagonist, recent evidence strongly suggests that its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of Mcl-1 and subsequent induction of apoptosis. This in-depth technical guide provides researchers with the foundational knowledge and experimental protocols necessary to further investigate the therapeutic potential of **(Rac)-BDA-366** and related compounds. Future research should continue to elucidate the precise molecular interactions and explore its efficacy in a broader range of cancer models.

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